![molecular formula C12H12BrNO3 B13936466 tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester is a chemical compound belonging to the class of benzisoxazoles. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzisoxazole ring and a tert-butyl ester group at the 3-position of the carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an ortho-nitrobenzyl alcohol and a nitrile oxide. This reaction is often catalyzed by a base such as potassium carbonate.
Esterification: The carboxylic acid group at the 3-position can be esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various substituted benzisoxazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Brominated derivatives of the benzisoxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzisoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,1-Benzisoxazole-3-carboxylic acid, 5-methyl-, ethyl ester
- 2,1-Benzisoxazole-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester
- 2,1-Benzisoxazole-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester
Uniqueness
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its binding affinity to molecular targets. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s stability and solubility.
Propiedades
Fórmula molecular |
C12H12BrNO3 |
|---|---|
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2,3)16-11(15)10-8-6-7(13)4-5-9(8)14-17-10/h4-6H,1-3H3 |
Clave InChI |
VDEOBBYZRSHYQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


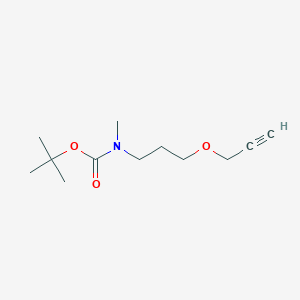
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
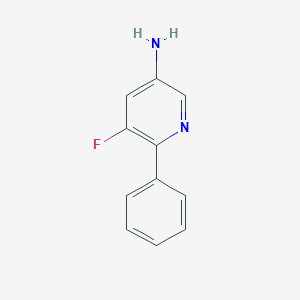
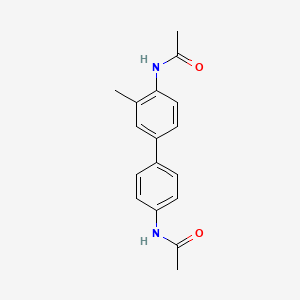
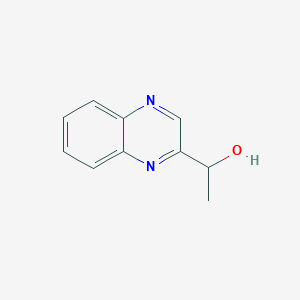

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

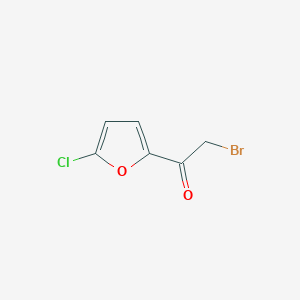
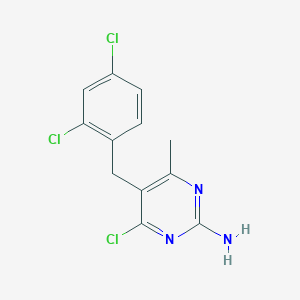
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
